1-(Benzo[b]thiophen-4-yl)-4-(benzo[b]thiophen-7-yl)piperazine
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Overview
Description
1-(Benzo[b]thiophen-4-yl)-4-(benzo[b]thiophen-7-yl)piperazine is a synthetic organic compound that features a piperazine ring substituted with benzo[b]thiophene groups at the 4 and 7 positions. Compounds containing benzo[b]thiophene moieties are of interest due to their potential biological activities and applications in medicinal chemistry.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-(Benzo[b]thiophen-4-yl)-4-(benzo[b]thiophen-7-yl)piperazine typically involves the following steps:
Formation of Benzo[b]thiophene Derivatives: The benzo[b]thiophene moieties can be synthesized through various methods, such as the cyclization of 2-mercaptobenzaldehyde with acetylenes.
Substitution on Piperazine Ring: The benzo[b]thiophene derivatives are then reacted with piperazine under suitable conditions, such as in the presence of a base and a solvent like dichloromethane or ethanol.
Industrial Production Methods
Industrial production methods for such compounds often involve optimization of reaction conditions to maximize yield and purity. This may include the use of catalysts, controlled temperatures, and purification techniques like recrystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions
1-(Benzo[b]thiophen-4-yl)-4-(benzo[b]thiophen-7-yl)piperazine can undergo various chemical reactions, including:
Oxidation: The benzo[b]thiophene rings can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can target the benzo[b]thiophene rings or the piperazine nitrogen atoms.
Substitution: Electrophilic or nucleophilic substitution reactions can occur on the benzo[b]thiophene rings.
Common Reagents and Conditions
Oxidation: Reagents like hydrogen peroxide or m-chloroperbenzoic acid (mCPBA) can be used.
Reduction: Reagents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are common.
Substitution: Halogenating agents or nucleophiles like amines or thiols can be employed.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while substitution reactions can introduce various functional groups onto the benzo[b]thiophene rings.
Scientific Research Applications
Chemistry: As a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential biological activities, such as antimicrobial or anticancer properties.
Medicine: Potential use as a lead compound in drug discovery and development.
Industry: Applications in the development of new materials or as intermediates in chemical synthesis.
Mechanism of Action
The mechanism of action of 1-(Benzo[b]thiophen-4-yl)-4-(benzo[b]thiophen-7-yl)piperazine would depend on its specific biological target. Generally, compounds with benzo[b]thiophene moieties can interact with various molecular targets, such as enzymes or receptors, through binding interactions. The piperazine ring can also contribute to the compound’s overall binding affinity and selectivity.
Comparison with Similar Compounds
Similar Compounds
1-(Benzo[b]thiophen-4-yl)piperazine: A simpler analog with only one benzo[b]thiophene group.
4-(Benzo[b]thiophen-7-yl)piperazine: Another analog with a single benzo[b]thiophene group at a different position.
1,4-Bis(benzo[b]thiophen-4-yl)piperazine: A related compound with benzo[b]thiophene groups at both positions 1 and 4 of the piperazine ring.
Uniqueness
1-(Benzo[b]thiophen-4-yl)-4-(benzo[b]thiophen-7-yl)piperazine is unique due to the presence of two benzo[b]thiophene groups at distinct positions on the piperazine ring, which may confer unique biological activities and chemical properties compared to its analogs.
Properties
Molecular Formula |
C20H18N2S2 |
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Molecular Weight |
350.5 g/mol |
IUPAC Name |
1-(1-benzothiophen-4-yl)-4-(1-benzothiophen-7-yl)piperazine |
InChI |
InChI=1S/C20H18N2S2/c1-3-15-7-13-24-20(15)18(5-1)22-11-9-21(10-12-22)17-4-2-6-19-16(17)8-14-23-19/h1-8,13-14H,9-12H2 |
InChI Key |
CXPFGRJOULIDNR-UHFFFAOYSA-N |
Canonical SMILES |
C1CN(CCN1C2=C3C=CSC3=CC=C2)C4=CC=CC5=C4SC=C5 |
Origin of Product |
United States |
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